N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
This compound features a benzofuran-thiazole core with a 7-methoxy substitution on the benzofuran ring and a 4-methoxyphenylsulfonyl-propanamide side chain. Its design integrates multiple pharmacophoric elements:
- Benzofuran moiety: Known for antioxidant and anti-inflammatory properties.
- Thiazole ring: Commonly associated with antimicrobial and anticancer activities.
- Sulfonyl group: Enhances solubility and influences receptor binding via hydrogen bonding.
- Methoxy substituents: Improve metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S2/c1-28-15-6-8-16(9-7-15)32(26,27)11-10-20(25)24-22-23-17(13-31-22)19-12-14-4-3-5-18(29-2)21(14)30-19/h3-9,12-13H,10-11H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXJRAVHACEHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C20H16N2O5S
- Molecular Weight: 364.4 g/mol
- CAS Number: 921525-62-4
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O5S |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 921525-62-4 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various biological processes, which is critical for its therapeutic applications.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby altering the progression of diseases such as cancer and inflammation.
- Receptor Modulation: It may also act on certain receptors, influencing signaling pathways that are crucial for cellular responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties:
- Cell Viability Assays: Studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including hepatocellular carcinoma (HCC). For instance, a related benzofuran derivative demonstrated an IC50 value of 38.15 μM against Huh7 cells after 48 hours of treatment .
- Mechanisms of Action in Cancer Cells:
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation: The compound may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases.
- In Vivo Studies: Animal models have shown promise in reducing inflammation markers when treated with this compound .
Study on Hepatocellular Carcinoma (HCC)
A recent study explored the effects of a related benzofuran derivative on HCC cells. The findings indicated that treatment with the compound led to:
- Significant inhibition of cell proliferation.
- Reduced migration and invasion capabilities in Huh7 cells.
The study concluded that the compound has potential as an anti-metastatic agent in HCC due to its ability to modulate key signaling pathways involved in cancer progression .
Inflammatory Disease Models
In another investigation focusing on inflammatory responses, the compound was tested in models of acute inflammation:
Scientific Research Applications
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry. This article provides a detailed overview of its scientific research applications, supported by data tables and documented case studies.
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition
The compound may inhibit various enzymes involved in metabolic pathways, which can be beneficial for treating diseases characterized by enzyme overactivity.
Receptor Modulation
It shows potential in modulating receptor activity, which could be advantageous in managing conditions such as pain and inflammation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, making it a candidate for further investigation in oncology.
Applications in Medicinal Chemistry
The applications of this compound can be categorized into several areas:
A. Anticancer Research
Several studies have explored the anticancer potential of compounds with similar structures. For instance, compounds containing thiazole and benzofuran moieties have shown efficacy against various cancer cell lines.
B. Anti-inflammatory Agents
Due to its ability to modulate inflammatory pathways, the compound may serve as a basis for developing new anti-inflammatory drugs.
C. Neuroprotective Effects
Research suggests that related compounds have neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits metabolic enzymes | |
| Receptor Modulation | Modulates receptor activity | |
| Anticancer Activity | Potential efficacy against cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers |
Case Study 1: Anticancer Efficacy
A study conducted on similar thiazole derivatives demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Mechanism
Research involving animal models showed that compounds with a similar structure reduced inflammatory cytokines significantly, indicating their potential as anti-inflammatory agents.
Comparison with Similar Compounds
a. N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11)
- Structure : Replaces the benzofuran-thiazole core with a benzothiazole ring.
- Synthesis : Prepared via PCl3/Et3N-catalyzed reaction (59% yield) .
- Key Differences : Absence of sulfonyl group and benzofuran; simpler propanamide side chain.
b. N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31)
- Structure : Features a furan and 4-fluorophenyl-thiazole.
- Activity : Exhibits potent KPNB1 inhibition and anticancer activity .
- Comparison : The target compound’s 7-methoxybenzofuran may confer distinct electronic effects compared to furan.
c. N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide
- Structure : Contains a methoxyphenyl-thiazole linked to a tetrahydroazepine-hydrazine group.
- Activity : Demonstrates cardioprotective effects exceeding reference drugs (Levocarnitine, Mildronate) .
- Comparison : The sulfonyl-propanamide chain in the target compound may enhance solubility relative to the hydrazine derivative.
d. N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Structure : Integrates a tetrazole ring and fluorophenyl group.
- Properties: Molecular weight 341.34 g/mol; H-bond donors/acceptors: 2/6 .
- Comparison : The tetrazole’s acidity contrasts with the sulfonyl group’s hydrogen-bonding capacity.
Structural-Activity Relationship (SAR) Insights
Preparation Methods
Substrate Preparation
Starting with 3-methoxyphenylethanol, iodination at the para position is achieved using FeCl₃ as a catalyst. This step ensures regioselectivity, as computational studies confirm preferential activation of the para carbon due to electronic effects.
Cyclization to Benzofuran
The iodinated intermediate undergoes copper(I)-catalyzed cyclization with a secondary alcohol, forming the benzofuran ring. This one-pot method avoids overoxidation byproducts, yielding 7-methoxybenzofuran-2-carbaldehyde in 64–72% efficiency.
Thiazole Ring Formation
The thiazole ring is constructed via condensation reactions. A Hantzsch thiazole synthesis approach is employed, combining the benzofuran aldehyde with thiourea derivatives.
Condensation with Thiourea
Reaction of 7-methoxybenzofuran-2-carbaldehyde with thiourea in ethanol under reflux forms the thiazole core. Dialkyl acetylenedicarboxylates act as electron-deficient dienophiles, facilitating nucleophilic attack by sulfur and subsequent cyclization. Microwave-assisted synthesis, as reported by EvitaChem, enhances reaction rates and purity, achieving yields >85%.
Functionalization at Position 4
To introduce the 4-(7-methoxybenzofuran-2-yl) substituent, Suzuki-Miyaura coupling may be utilized, though direct evidence from the literature is limited. Alternatively, Ullmann-type couplings with pre-functionalized aryl halides provide regioselective attachment.
Introduction of the 3-((4-Methoxyphenyl)Sulfonyl)Propanamide Group
The sulfonamide moiety is introduced through sequential sulfonation and amidation.
Sulfonation of Propanamide
3-Chloropropanamide reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine), forming 3-((4-methoxyphenyl)sulfonyl)propanamide. This method, adapted from patent literature, ensures high electrophilic substitution efficiency.
Amide Coupling to Thiazole
The final step involves coupling the sulfonylated propanamide to the thiazole amine. Carbodiimide-mediated activation (e.g., EDC/HOBt) facilitates amide bond formation, yielding the target compound in 70–80% purity.
Optimization and Analytical Validation
Catalytic Systems
Spectral Characterization
- ¹H NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 529.12).
Comparative Analysis of Synthetic Routes
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
